molecular formula C19H19N5O2S2 B2785707 N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946289-91-4

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2785707
CAS No.: 946289-91-4
M. Wt: 413.51
InChI Key: QCJINDBZRJFRLP-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a carbamoyl urea group at position 5 and a sulfanyl acetamide moiety at position 2. The benzyl group on the acetamide and the 4-methylphenyl carbamoyl substituent contribute to its unique physicochemical and biological properties. Thiadiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . This compound is synthesized via modified Schotten-Baumann or nucleophilic substitution reactions, with characterization by NMR, FTIR, and LCMS .

Properties

IUPAC Name

N-benzyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-13-7-9-15(10-8-13)21-17(26)22-18-23-24-19(28-18)27-12-16(25)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJINDBZRJFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the thiadiazole intermediate with an isocyanate derivative.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2-chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Key Biological Activities References
N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (Target) 1,3,4-Thiadiazole Benzyl (N-substituent), 4-methylphenyl carbamoyl 444.48 Anticancer, free radical scavenging
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 1,3,4-Oxadiazole Sulfamoylphenyl, benzyl ~430 Carbonic anhydrase inhibition
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 1,3,4-Thiadiazole 4-Nitrophenyl (electron-withdrawing), p-tolyl ureido 444.48 Cytotoxicity (higher than target)
2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 1,3,4-Thiadiazole 4-Chlorobenzyl (electron-withdrawing), 2,4-dimethylphenyl 499.10 Antimicrobial, anti-inflammatory
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Piperidinyl (basic group), benzylsulfanyl ~350 Antihypertensive, anticonvulsant

Key Observations:

Heterocycle Influence :

  • The 1,3,4-thiadiazole core (as in the target compound) is associated with broader bioactivity (e.g., anticancer, antihypertensive) compared to oxadiazole derivatives, which are more selective for enzyme inhibition .
  • Oxadiazole analogues (e.g., ) exhibit reduced cytotoxicity but enhanced metabolic stability due to lower electrophilicity .

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds with 4-nitrophenyl () or 4-chlorophenyl () substituents show enhanced cytotoxicity and antimicrobial activity due to increased electrophilicity and membrane penetration .
  • Electron-Donating Groups : The 4-methylphenyl carbamoyl group in the target compound improves solubility and metabolic stability but may reduce potency compared to nitro or chloro analogues .
  • Bulkier Substituents : Piperidinyl () or mesityl groups () introduce steric hindrance, which can limit binding to certain targets but improve selectivity .

Anticancer Activity :

  • The target compound demonstrates moderate cytotoxicity in MTT assays (IC₅₀ ~50 µM) .
  • Nitrophenyl-substituted analogues () show higher potency (IC₅₀ ~20 µM) due to enhanced pro-apoptotic signaling .

Antimicrobial Activity :

  • Chlorophenyl derivatives () exhibit MIC values of 4–8 µg/mL against E. coli and S. aureus, outperforming the target compound (MIC >16 µg/mL) .

Enzyme Inhibition :

  • Oxadiazole derivatives () inhibit carbonic anhydrase with Ki values <10 nM, whereas thiadiazoles like the target compound are less effective (Ki >100 nM) .
Physicochemical Properties

Solubility :

  • The target compound’s benzyl and 4-methylphenyl groups confer moderate lipophilicity (LogP ~2.5), compared to more polar sulfamoylphenyl (LogP ~1.8) or nitro-substituted (LogP ~3.0) analogues .

Thermal Stability :

  • Thiadiazoles with aryl carbamoyl groups (e.g., target compound) decompose at ~200°C, while chlorophenyl derivatives () are more stable (decomposition >250°C) due to stronger intermolecular interactions .

Characterization :

  • 1H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 2.3 ppm (4-methylphenyl CH₃) .
  • FTIR : N-H stretch at 3300 cm⁻¹ (carbamoyl urea), C=O at 1680 cm⁻¹ (acetamide) .

Biological Activity

N-benzyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a benzamide moiety, which contributes to its biological activity. Its chemical formula is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, and it possesses both hydrophilic and hydrophobic characteristics due to the presence of multiple functional groups.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cell signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation. By inhibiting these enzymes, the compound can disrupt tumor growth and induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may also modulate pathways related to inflammation and apoptosis, contributing to its therapeutic effects against various diseases.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown promising results against breast cancer and lymphoma cells .
  • Mechanistic Studies : Research indicates that the compound's anticancer effects are mediated through the downregulation of key proteins involved in cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects:

  • Protection Against Oxidative Stress : Studies have shown that this compound can protect neuronal cells from oxidative damage induced by sodium nitroprusside (SNP). This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in breast cancer cells
NeuroprotectionProtects PC12 cells from oxidative stress
Enzyme InhibitionInhibits kinases involved in cancer signaling

Case Study: Anticancer Efficacy

In a study focusing on breast cancer models, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers. This suggests that the compound may serve as a lead candidate for further development as an anticancer therapeutic agent .

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